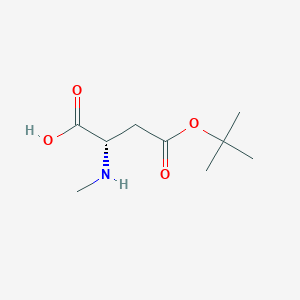

N-Me-Asp(Otbu)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMENGKDSBXFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427288 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-85-2 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of Peptides: A Technical Guide to the Advantages of N-Methylation

Introduction: Overcoming the Peptide Paradox with N-Methylation

Peptides represent a compelling class of therapeutic agents due to their high specificity and potency.[1] However, their translation into effective drugs is often hampered by inherent liabilities, namely poor metabolic stability and low membrane permeability.[1][2] The peptide backbone, with its exposed amide bonds, is a prime target for proteolytic enzymes, leading to rapid degradation in vivo.[1][3] Furthermore, the hydrogen bonding capacity of the backbone contributes to poor passive diffusion across cellular membranes, limiting oral bioavailability.[4][5] N-methylation, the substitution of an amide proton with a methyl group, has emerged as a powerful and versatile strategy to systematically address these challenges, transforming labile peptides into drug-like molecules.[6][7] This guide provides an in-depth technical exploration of the core advantages of incorporating N-methylated amino acids into peptide scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

Fortifying the Fortress: Enhanced Proteolytic Stability

The Achilles' heel of peptide therapeutics is their susceptibility to enzymatic degradation. Proteases, the molecular scissors of the biological world, readily recognize and cleave the amide bonds of the peptide backbone. N-methylation provides a simple yet elegant solution to this problem by sterically shielding the amide bond from proteolytic attack.[3][4][8] The presence of a methyl group on the nitrogen atom physically obstructs the approach of proteases, significantly retarding or even completely inhibiting enzymatic cleavage at the modified site.[9]

This enhanced stability is not merely a theoretical concept but a well-documented phenomenon. For instance, strategic N-methylation of bioactive peptides has been shown to dramatically increase their half-life in biological fluids.[8][10] This prolonged duration of action is a critical factor in designing effective therapeutics, as it can lead to reduced dosing frequency and improved patient compliance.

Breaching the Barrier: Improved Membrane Permeability and Oral Bioavailability

A major hurdle in peptide drug development is achieving oral bioavailability. The polar nature of the peptide backbone, with its numerous hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O), hinders its ability to passively diffuse across the lipid-rich environment of the intestinal epithelium.[5] N-methylation directly addresses this issue by replacing a hydrogen bond donor with a non-polar methyl group.[4] This seemingly minor modification has a profound impact on the molecule's overall physicochemical properties.

The reduction in hydrogen bonding capacity leads to a more lipophilic character, facilitating partitioning into the cell membrane.[4][6][9] This "chameleonic" behavior, where the peptide can effectively mask its polar backbone, is a key principle behind the success of orally bioavailable peptide drugs like cyclosporine A, which contains seven N-methylated residues.[11] Studies have demonstrated a direct correlation between the degree and position of N-methylation and a peptide's ability to permeate cell membranes, as evidenced by assays like the Caco-2 permeability assay.[12][13] For example, a cyclic hexapeptide with three N-methyl groups showed a remarkable oral bioavailability of 28% in rats.[14]

Below is a diagram illustrating the "molecular shield" effect of N-methylation on both proteolytic stability and membrane permeability.

Caption: N-methylation enhances peptide stability and permeability.

Sculpting the Conformation: Modulating Receptor Binding and Selectivity

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. N-methylation introduces significant conformational constraints on the peptide backbone.[1][4] The steric bulk of the methyl group restricts the rotation around the N-Cα bond and can favor a cis amide bond conformation, which is energetically less favorable in non-methylated peptides.[11] This ability to locally dictate backbone geometry can be a powerful tool for "freezing" a peptide in its bioactive conformation, the specific shape it adopts when binding to its biological target.[11]

By strategically placing N-methyl groups, researchers can fine-tune the conformational landscape of a peptide to enhance its binding affinity and selectivity for a particular receptor subtype.[6][7][10] This is a critical aspect of drug design, as it can lead to more potent drugs with fewer off-target effects. For example, multiple N-methylation of the melanocortin peptide MT-II led to derivatives with significantly improved selectivity for the hMC1R receptor subtype.[13]

The following table summarizes the quantitative impact of N-methylation on key peptide properties, drawn from various studies.

| Property | Unmodified Peptide | N-Methylated Peptide | Fold Improvement | Reference |

| Proteolytic Half-life | Minutes | Hours | >60x | [8][10] |

| Caco-2 Permeability (Papp) | <1 x 10⁻⁶ cm/s | >10 x 10⁻⁶ cm/s | >10x | [5][14] |

| Oral Bioavailability | <1% | Up to 28% | >28x | [5][14] |

| Receptor Binding Affinity (IC₅₀) | Micromolar (µM) | Nanomolar (nM) | 10-100x | [15] |

Experimental Protocol: Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides requires specialized protocols due to the steric hindrance of the N-methyl group, which can make the subsequent coupling step challenging.[4][11] The following is a generalized, field-proven protocol for the on-resin N-methylation of a peptide during solid-phase peptide synthesis (SPPS).[6][10]

On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu Reaction)

This three-step procedure is widely used for its efficiency and compatibility with Fmoc-based SPPS.[11]

Step 1: Sulfonamide Formation (Activation)

-

Swell the resin-bound peptide in anhydrous N,N-dimethylformamide (DMF).

-

Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

Step 2: Methylation

-

Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (or methyl iodide) in DMF to the resin.

-

Agitate the reaction mixture at room temperature for 5-10 minutes.

-

Wash the resin thoroughly with DMF.

Step 3: Deprotection of the Sulfonamide

-

Add a solution of β-mercaptoethanol and DBU in DMF.

-

Agitate the reaction mixture at room temperature for 5-10 minutes.

-

Wash the resin thoroughly with DMF, DCM, and then DMF again.

The N-methylated amine is now ready for coupling with the next Fmoc-protected amino acid.

Coupling onto N-Methylated Amino Acids

Coupling an amino acid onto a sterically hindered N-methylated residue often requires more potent coupling reagents and longer reaction times.[8][11] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[8][16]

Protocol:

-

Dissolve the Fmoc-amino acid and HATU in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin-bound peptide.

-

Agitate the reaction mixture for 1-4 hours. A double coupling may be necessary to ensure complete reaction.

-

Wash the resin as described previously.

The following diagram outlines the key steps in the solid-phase synthesis of an N-methylated peptide.

Caption: Solid-Phase Synthesis Workflow for N-Methylated Peptides.

Conclusion: A Cornerstone of Modern Peptide Drug Design

N-methylation is a cornerstone of modern peptide drug design, offering a robust and predictable means of enhancing the therapeutic properties of peptides.[6][9] By improving proteolytic stability, increasing membrane permeability, and providing conformational control, this simple modification can transform a biologically active but pharmacokinetically flawed peptide into a viable drug candidate.[6][7] As our understanding of the intricate relationship between peptide structure and function continues to grow, the strategic application of N-methylation will undoubtedly play an increasingly pivotal role in the development of the next generation of peptide-based therapeutics.

References

- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

- ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.

- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Should My Peptide Be Methyl

- N-Methyl

- N -methylation in amino acids and peptides: Scope and limitations.

- Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.

- Synthesis of Poly-N-Methylated Peptides Against Malaria.

- N-methylation of bioactive peptides as a conformational constraint tool to improve enzym

- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.PubMed.

- Improving oral bioavailability of cyclic peptides by N-methyl

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central.

- N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA.

- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.

- Improving Oral Bioavailability of Cyclic Peptides by N -Methylation.

- Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides.Request PDF.

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifetein.com [lifetein.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. athenaeum.uiw.edu [athenaeum.uiw.edu]

An In-Depth Technical Guide on N-Me-Asp(Otbu)-OH for Enhancing Peptide Proteolytic Stability

Executive Summary: The Imperative for Proteolytic Resistance in Peptide Therapeutics

Peptide-based therapeutics represent a burgeoning class of pharmaceuticals, prized for their high target specificity and potency.[1] However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] This susceptibility leads to a short in-vivo half-life, necessitating frequent administration and limiting oral bioavailability.[1] A key strategy to surmount this obstacle is the site-specific N-methylation of the peptide backbone. This guide provides a comprehensive technical overview of Fmoc-N-Me-Asp(Otbu)-OH, a crucial building block for this purpose, detailing its role in conferring proteolytic stability and providing practical guidance for its application in solid-phase peptide synthesis (SPPS).

The Mechanism of N-Methylation-Induced Proteolytic Stability

The introduction of a methyl group onto the amide nitrogen of a peptide bond induces significant steric hindrance.[4] This seemingly minor modification has profound consequences for the peptide's interaction with proteases.

2.1. Steric Shielding of the Amide Bond

Proteolytic enzymes function by binding to the peptide backbone and catalyzing the hydrolysis of specific amide bonds. The N-methyl group acts as a steric shield, physically obstructing the approach of the protease's active site to the scissile bond. This prevents the formation of the enzyme-substrate complex, a prerequisite for catalysis, thereby rendering the peptide resistant to cleavage.

2.2. Conformational Rigidity

N-methylation restricts the conformational freedom of the peptide backbone, favoring a cis amide bond conformation in some instances.[1][5] This can pre-organize the peptide into a bioactive conformation or, conversely, into a conformation that is not recognized by proteases. This conformational constraint further contributes to the enhanced stability of N-methylated peptides.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

4.2. Optimized Coupling Protocol for Fmoc-N-Me-Asp(Otbu)-OH

Due to the reduced nucleophilicity of the secondary amine, more potent coupling reagents and optimized conditions are required for efficient coupling of N-methylated amino acids. [4]

| Parameter | Recommendation | Rationale |

|---|---|---|

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient activating agents that overcome the steric hindrance of the N-methyl group. [6][7] |

| Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Non-nucleophilic bases that facilitate the coupling reaction without causing significant side reactions. |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvents that effectively solvate the resin and reagents. [8] |

| Equivalents (Amino Acid:Coupling Reagent:Base) | 4:3.9:8 | An excess of reagents drives the reaction to completion. |

| Reaction Time | 1-4 hours (or double coupling) | Longer reaction times or a second coupling step may be necessary to ensure complete acylation. |

| Monitoring | Bromophenol blue test | The Kaiser test is not reliable for secondary amines. |

Step-by-Step Coupling Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine and by-products.

-

Coupling:

-

In a separate vessel, pre-activate a solution of Fmoc-N-Me-Asp(Otbu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

-

Monitoring: Perform a bromophenol blue test to confirm the completion of the coupling reaction. If the test is positive (blue beads), proceed to the next step. If negative (yellow/green beads), repeat the coupling step.

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

-

Proceed to the deprotection and coupling of the next amino acid in the sequence.

4.3. Cleavage and Deprotection

Following the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Otbu group on the N-methylated aspartic acid) are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.

Standard Cleavage Cocktail:

-

TFA (95%)

-

Triisopropylsilane (TIS) (2.5%)

-

Water (2.5%)

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Characterization and Analysis

5.1. Purity and Identity Confirmation

The purity and identity of the synthesized N-methylated peptide should be confirmed using a combination of analytical techniques:

| Technique | Purpose |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified peptide. |

| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-methylated residue. |

5.2. Proteolytic Stability Assay

To validate the enhanced proteolytic stability conferred by the incorporation of N-Me-Asp(Otbu)-OH, an in-vitro protease stability assay can be performed.

Protocol:

-

Prepare Peptide Solutions: Prepare stock solutions of the N-methylated peptide and a non-methylated control peptide of the same sequence in an appropriate buffer (e.g., PBS, pH 7.4).

-

Incubation with Protease: Incubate the peptides with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C. [9][10]3. Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile).

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

-

Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide.

Expected Outcome:

| Peptide | Modification | Half-life (t½) in Human Serum (hours) |

| Peptide A | None | < 1 |

| Peptide B | N-Me-Asp | > 24 |

The data should demonstrate a significantly longer half-life for the N-methylated peptide compared to its non-methylated counterpart, confirming the successful enhancement of proteolytic stability.

Conclusion and Future Perspectives

The strategic incorporation of N-methylated amino acids, facilitated by building blocks like Fmoc-N-Me-Asp(Otbu)-OH, is a powerful and field-proven approach to overcoming the inherent instability of peptide therapeutics. [2][4]By providing a steric shield against proteolytic enzymes, N-methylation significantly enhances the in-vivo half-life of peptides, a critical step towards the development of more effective and convenient peptide-based drugs. While the synthesis of N-methylated peptides requires specialized protocols to address challenges such as slow coupling kinetics, the methodologies outlined in this guide provide a robust framework for their successful implementation. [11][12]Future advancements in coupling technologies and the development of novel N-methylated amino acid derivatives will continue to expand the toolkit available to peptide chemists, further unlocking the therapeutic potential of this promising class of molecules.

References

-

Kardani, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]

-

LifeTein. (n.d.). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Available at: [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available at: [Link]

-

Watson, K. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria (Master's Thesis). University of the Incarnate Word. Available at: [Link]

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

-

CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. Available at: [Link]

-

Reddit. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry. Retrieved from [Link]

-

Kumar, V., et al. (2018). Tuning of Protease Resistance in Oligopeptides through N-Alkylation. The Royal Society of Chemistry. Available at: [Link]

-

Henriksen, N. M., et al. (2016). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. Available at: [Link]

-

Galanis, A. S., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

-

Bretscher, L. E., et al. (2001). An electronic effect on protein structure. PMC. Available at: [Link]

-

Del Gatto, A., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

-

Manavalan, P., & Momany, F. A. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. Available at: [Link]

-

Moutiez, M., et al. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Available at: [Link]

-

Ho, J., et al. (2010). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. Available at: [Link]

-

Chatterjee, J., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

-

Walter, S., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

-

Thieme Gruppe. (2024). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Leucyl aminopeptidase. Retrieved from [Link]

-

Hixon, K. R., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. Available at: [Link]

-

Kardani, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Available at: [Link]

-

Biondi, L., & Formaggio, F. (2012). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

- Google Patents. (2016). Preparation method of aspartic acid-1-tert-butyl ester derivative. CN106045883A.

-

Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(9), 1011-1023. Available at: [Link]

-

Moof University. (2019, March 18). Protease Mechanisms [Video]. YouTube. Available at: [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Accardo, A., et al. (2014). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking Intracellular Targets: Improving Peptide Membrane Permeability with N-Me-Asp(Otbu)-OH

<An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Problem in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering remarkable target specificity and potent biological activity.[1] However, a significant hurdle limits their clinical translation: poor cell membrane permeability.[1][2][3][4] The physicochemical properties of peptides—typically large, polar, and laden with hydrogen bond donors—hinder their ability to passively diffuse across the lipid bilayer of cell membranes to engage intracellular targets. This guide provides a technical overview of a powerful strategy to overcome this challenge: backbone N-methylation, with a specific focus on the synthetic advantages and practical application of the non-canonical amino acid N-Me-Asp(Otbu)-OH.

The Molecular Basis of Poor Permeability

The cell membrane is a formidable barrier for most peptides. Its lipophilic core repels charged and polar molecules, and the energy required to break the hydrogen bonds between a peptide's amide backbone and water during desolvation is substantial.[5] This "desolvation penalty" is a primary reason why many promising peptides fail to reach their intended intracellular sites of action. Key molecular obstacles include:

-

High Hydrogen Bond Donor (HBD) Count: The amide (-CONH-) backbone is rich in N-H groups that form strong hydrogen bonds with water.

-

Polar Surface Area (PSA): Charged and polar side chains contribute to a high PSA, reducing lipid bilayer affinity.

-

Conformational Flexibility: Linear peptides exist in a multitude of conformations in solution, many of which are not pre-organized for membrane transit.[1]

N-Methylation: A Proven Strategy for Enhancing Permeability

Inspired by naturally occurring, highly permeable cyclic peptides like Cyclosporin A, which is extensively N-methylated, medicinal chemists have adopted backbone N-methylation as a robust strategy to improve the drug-like properties of peptides.[1][4][5] The core principle involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group (N-H → N-CH₃).

This seemingly minor modification has profound consequences:

-

Reduces Hydrogen Bond Donors: Each N-methylation event eliminates one hydrogen bond donor, lowering the desolvation energy penalty required for membrane crossing.[5][6][7]

-

Increases Lipophilicity: The addition of a methyl group increases the molecule's overall lipophilicity, making it more compatible with the lipid membrane.[6][7]

-

Induces Favorable Conformations: The steric bulk of the methyl group restricts backbone rotation, which can stabilize conformations that mask polar groups through intramolecular hydrogen bonding—a "chameleon-like" effect.[4][6][7] It also increases the propensity for cis-amide bonds, which can be crucial for adopting membrane-permeable cyclic structures.[1][4]

-

Enhances Metabolic Stability: The N-methylated amide bond is sterically shielded, providing resistance to cleavage by proteolytic enzymes.[6][8]

While highly effective, N-methylation must be applied judiciously. In some cases, it can disrupt critical hydrogen bonds required for receptor binding, potentially diminishing biological activity.[9][10] Therefore, a systematic, residue-specific approach is essential.[6]

Focus on this compound: A Versatile Building Block

This compound is a commercially available, protected N-methylated amino acid derivative perfectly suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11]

Key Structural Features:

-

N-Methyl Group: Provides the core permeability-enhancing and stability benefits.

-

Aspartic Acid Side Chain: Offers a site for further modification or interaction once deprotected.

-

tert-Butyl (Otbu) Protecting Group: A standard, acid-labile protecting group for the side-chain carboxylate. It is stable during the basic conditions of Fmoc deprotection but is cleanly removed during the final trifluoroacetic acid (TFA) cleavage from the resin.[12]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₄ | PubChem[13] |

| Molecular Weight | 203.24 g/mol | PubChem[13] |

| Hydrogen Bond Donors | 2 | PubChem[13] |

| Hydrogen Bond Acceptors | 5 | PubChem[13] |

| Topological Polar Surface Area | 75.6 Ų | PubChem[13] |

Workflow: Incorporation of this compound via SPPS

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling conditions to achieve high efficiency and avoid common side reactions.

Caption: Automated SPPS cycle for incorporating Fmoc-N-Me-Asp(Otbu)-OH.

Detailed Experimental Protocol: Manual SPPS Coupling

This protocol outlines the key steps for incorporating Fmoc-N-Me-Asp(Otbu)-OH into a peptide sequence on a solid support resin (e.g., Rink Amide).

1. Resin Preparation & Swelling:

- Start with 100 mg of peptide-resin (with the N-terminal Fmoc group removed).

- Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

- Drain the DMF.

2. Amino Acid Activation:

- In a separate vial, dissolve Fmoc-N-Me-Asp(Otbu)-OH (4 equivalents relative to resin loading).

- Add HATU (3.95 eq.) and HOAt (4 eq.).

- Add N,N-Diisopropylethylamine (DIPEA) (8 eq.).

- Vortex the mixture for 2-5 minutes to pre-activate.

- Causality: Coupling to a secondary amine (the N-methyl group of the preceding residue) is sterically hindered. Using a potent uronium-based coupling reagent like HATU is crucial for driving the reaction to completion and minimizing racemization.[1]

3. Coupling Reaction:

- Add the activated amino acid solution to the swollen resin.

- Agitate the reaction vessel at room temperature for 2-4 hours.

- Self-Validation: Perform a Kaiser test or Chloranil test to monitor the reaction. For N-methylated residues, the Kaiser test is unreliable; the Chloranil test is preferred to confirm the absence of free secondary amines.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

5. (Optional) Double Coupling:

- If the coupling is incomplete (positive Chloranil test), repeat steps 2-4.

6. Next Cycle:

- Proceed with the deprotection of the newly added Fmoc-N-Me-Asp(Otbu)-OH residue to continue peptide elongation.

7. Final Cleavage and Deprotection:

- Once the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

- Add a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5), to the resin.[14] This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Otbu group from the aspartic acid residue.

- Incubate for 2-3 hours at room temperature.[14]

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Validating Permeability: In Vitro Assays

After synthesizing the N-methylated peptide, its membrane permeability must be quantified. The two most common and complementary in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[15][16][17] It is an excellent tool for isolating the effect of a chemical modification on passive permeability, as it lacks the complexity of active transporters.[15][16]

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

PAMPA Protocol Overview:

-

Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[18] A separate 96-well acceptor plate is filled with buffer.

-

Incubation: The peptide of interest is added to the donor plate, which is then placed on top of the acceptor plate. The assembly is incubated for several hours.[15][18]

-

Quantification: After incubation, the concentration of the peptide is measured in both the donor and acceptor wells, typically by LC-MS/MS.[15]

-

Calculation: The apparent permeability coefficient (Pₑ) is calculated. Compounds with Pₑ > 1.5 x 10⁻⁶ cm/s are generally considered to have high passive permeability.[15]

Caco-2 Cell Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[19][20][21] This assay is considered a gold standard as it accounts for both passive transcellular diffusion and active transport mechanisms, including efflux.[3][19][21]

Caco-2 Protocol Overview:

-

Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a multi-well plate and cultured for ~21 days until a differentiated, polarized monolayer is formed.[22]

-

Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The peptide is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points to measure A→B transport. The experiment is also performed in reverse (B→A) to assess active efflux.[20]

-

Analysis: Peptide concentrations are quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the peptide is a substrate for active efflux transporters.

Data Interpretation: A Comparative Case Study

To illustrate the impact of N-methylation, consider the following hypothetical data for a parent peptide and its analog containing a single N-Me-Asp residue.

| Peptide | HBD Count | PAMPA Pₑ (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Caco-2 Efflux Ratio |

| Parent Peptide | 8 | 0.3 | 0.2 | 1.1 |

| N-Me-Asp Analog | 7 | 2.1 | 1.8 | 1.3 |

Analysis:

-

Reduced HBD: The N-methylation successfully reduced the hydrogen bond donor count from 8 to 7.

-

Improved Passive Permeability: The PAMPA result shows a 7-fold increase in passive permeability for the N-methylated analog, demonstrating a significant reduction in the desolvation penalty.

-

Enhanced Cellular Permeability: The Caco-2 Papp value confirms that this improvement translates to a more complex biological barrier. The low efflux ratio for both peptides indicates that active efflux is not a significant concern.

Conclusion

Poor membrane permeability remains a critical bottleneck in the development of peptide therapeutics. Backbone N-methylation is a field-proven strategy to systematically address this challenge by reducing hydrogen bonding capacity and increasing lipophilicity. The use of pre-methylated, protected building blocks like This compound provides a reliable and efficient method for incorporating this modification using standard Fmoc-SPPS protocols. By combining rational design, optimized synthesis, and robust in vitro validation assays like PAMPA and Caco-2, researchers can effectively engineer peptides with enhanced permeability, unlocking their potential to modulate a new landscape of intracellular drug targets.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

-

PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab Insights. [Link]

-

Tan, Y., Li, Z., Cao, Z., Song, T., Ji, C., & Hou, T. (2024). Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation. Journal of Medicinal Chemistry. [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec Scientific Resources. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

-

Hewitt, W. M., Le, H. T., & Lokey, R. S. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. MedChemComm, 6(9), 1562-1568. [Link]

-

Harker, A. J., & Gellman, S. H. (2022). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biopolymers, 113(5), e23497. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7020792, this compound. PubChem. [Link]

-

Evotec. Caco-2 Permeability Assay. Evotec Scientific Resources. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Anser Press. (2023). Overcoming the challenge: cell-penetrating peptides and membrane permeability. Biomaterials and Biosensors. [Link]

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray Services. [Link]

-

Li, Y., Li, W., & Xu, Z. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 16(10), 384. [Link]

-

LifeTein. (2024). Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Concept Life Sciences. (2023). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences Blog. [Link]

-

Li, Y., Li, W., & Xu, Z. (2018). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 16(10), 384. [Link]

-

Mako, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Sensors, 5(11), 3566–3572. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

-

van der Veken, P., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 20(22), 2847-2858. [Link]

-

Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Resources. [Link]

-

Technology Networks. PAMPA Permeability Assay. Technology Networks Resources. [Link]

-

RayBiotech. Fmoc-N-Me-Asp(OtBu)-OH. RayBiotech Product Information. [Link]

-

Cao, Z., et al. (2024). Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer. Frontiers in Chemistry, 12. [Link]

-

Kulkarni, S. S., et al. (2018). A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. Nature Communications, 9(1), 3424. [Link]

-

Kumar, A., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry, 25(21), 8613-8619. [Link]

-

Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077. [Link]

-

The Curious Wavefunction. (2013). Review on N-methylation. Blog Post. [Link]

-

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 4. mdpi.com [mdpi.com]

- 5. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 8. A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. This compound | C9H17NO4 | CID 7020792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Caco-2 Permeability | Evotec [evotec.com]

- 21. researchgate.net [researchgate.net]

- 22. ovid.com [ovid.com]

An In-Depth Technical Guide to N-Me-Asp(Otbu)-OH in Bioactive Peptide Conformation Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fmoc-N-Me-Asp(Otbu)-OH, a critical building block for modulating peptide conformation and enhancing therapeutic potential. We will delve into the underlying principles of N-methylation, detailed synthetic protocols, and advanced analytical techniques for conformational analysis.

Introduction: The Power of N-Methylation in Peptide Drug Design

Bioactive peptides are highly sought-after therapeutic candidates due to their specificity and low toxicity.[1] However, their utility is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy to overcome these limitations.[2][3] This modification offers several key advantages:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[4]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.[1][5]

-

Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide backbone, locking it into a more defined conformation.[2][5] This conformational constraint can be leveraged to stabilize bioactive structures, such as β-turns, and improve receptor affinity and selectivity.[2]

Fmoc-N-Me-Asp(Otbu)-OH is a specifically designed building block for incorporating an N-methylated aspartic acid residue into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides temporary protection of the α-amino group, while the tert-butyl (Otbu) ester protects the side-chain carboxyl group.[6][7]

Physicochemical Properties and Strategic Considerations

The structure of Fmoc-N-Me-Asp(Otbu)-OH is tailored for seamless integration into SPPS workflows.

-

Fmoc Group: This fluorenylmethyloxycarbonyl protecting group is base-labile, allowing for its removal under conditions that do not affect the acid-labile side-chain protecting groups, a principle known as orthogonality.[8]

-

Otbu Group: The tert-butyl ester is a robust protecting group for the aspartic acid side chain, preventing unwanted side reactions during synthesis.[6][7] It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[6] A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a side product that can lead to impurities.[9][10] The use of the Otbu protecting group helps to minimize this side reaction.[11]

-

N-Methyl Group: The presence of the N-methyl group introduces steric hindrance, which can make the coupling of the subsequent amino acid more challenging.[12] This requires optimized coupling protocols, which will be discussed in the following section.

Synthetic Protocol: Incorporation of N-Me-Asp(Otbu)-OH via SPPS

The successful incorporation of sterically hindered N-methylated amino acids requires careful optimization of the coupling conditions. The following is a field-proven, step-by-step protocol for the manual incorporation of Fmoc-N-Me-Asp(Otbu)-OH into a peptide sequence on a resin support.

Experimental Protocol: Manual SPPS Cycle

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

-

-

Coupling of Fmoc-N-Me-Asp(Otbu)-OH:

-

Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Asp(Otbu)-OH (3 equivalents), a coupling agent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Coupling Reaction: Add the activation solution to the deprotected resin and allow it to react for 2-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency for these difficult couplings.[12][13]

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the N-methylated residue.

-

-

Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the synthesis is complete, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically TFA-based (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

Workflow for Peptide Synthesis and Analysis

Caption: A generalized workflow for the synthesis and analysis of peptides containing this compound.

Conformational Analysis of N-Methylated Peptides

The primary reason for incorporating this compound is to induce a specific conformation. Several powerful analytical techniques can be employed to elucidate the three-dimensional structure of the resulting peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the high-resolution structure of peptides in solution.[2] For N-methylated peptides, specific NMR experiments are crucial:

-

1D and 2D NMR: 1H, 13C, COSY, TOCSY, and HSQC experiments are used for the initial assignment of proton and carbon resonances.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining inter-proton distances, which are used to calculate the 3D structure.[2] ROESY is often preferred for medium-sized peptides where the NOE effect might be close to zero.[2]

-

Cis/Trans Isomerization: N-methylation can increase the population of the cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides.[14] The presence of both cis and trans isomers can be detected by the appearance of two distinct sets of signals in the NMR spectra.[2] In homochiral sequences, N-methylation strongly favors a βVI-turn conformation which contains a cis amide bond.[14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution.[2][15] The far-UV CD spectrum (190-260 nm) provides characteristic signatures for different secondary structures such as α-helices, β-sheets, and turns.[2][15] By comparing the CD spectrum of the N-methylated peptide to its non-methylated counterpart, one can quickly assess the conformational changes induced by the modification.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations complement experimental data by providing a deeper understanding of the conformational landscape.[2] These methods can be used to:

-

Predict stable conformations.

-

Explore conformational transitions.

-

Rationalize the observed spectroscopic data.

-

Provide insights into the peptide-receptor interactions.

Data Comparison of Analytical Techniques

| Technique | Type of Data Obtained | Key Insights for N-Methylated Peptides |

| NMR Spectroscopy | Inter-proton distances, dihedral angles, chemical shifts | High-resolution 3D structure, identification of cis/trans isomers, dynamics.[2] |

| CD Spectroscopy | Mean residue ellipticity | Estimation of secondary structure content (e.g., % α-helix, β-sheet).[2] |

| X-ray Crystallography | Atomic coordinates, bond lengths and angles | High-resolution static structure in the solid state.[2] |

| Computational Modeling | Potential energy landscapes, conformational ensembles | Prediction of stable structures and understanding of conformational dynamics.[2] |

Case Study: N-Methylation for Enhanced Bioactivity

Conformational Effects of N-Methylation

Caption: The impact of N-methylation on peptide backbone conformation and properties.

Conclusion and Future Outlook

Fmoc-N-Me-Asp(Otbu)-OH is a valuable tool in the arsenal of peptide chemists and drug developers. By providing a means to introduce a conformationally constraining N-methylated aspartic acid residue, it opens up new avenues for designing bioactive peptides with improved pharmacological profiles. The strategic placement of N-methyl groups can lead to peptides with enhanced stability, permeability, and receptor affinity. As our understanding of structure-activity relationships continues to grow, the use of specialized building blocks like Fmoc-N-Me-Asp(Otbu)-OH will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics.

References

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]

-

Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 25, 2026, from [Link]

-

SYNTHESIS NOTES. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]

-

Boussard, G., Marraud, M., & Neel, J. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 17(4), 453-464. [Link]

-

Peptide NMR. (n.d.). Retrieved January 25, 2026, from [Link]

-

Toth, G. K., & Vizzavona, J. (2018). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 24(1), e3048. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]

-

Should My Peptide Be Methylated?. (2025, September 25). LifeTein Peptide Blog. [Link]

-

Skrynnikov, N. R., & Tyukhtenko, S. I. (2014). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Israel Journal of Chemistry, 54(8-9), 1183-1200. [Link]

-

Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. (n.d.). Retrieved January 25, 2026, from [Link]

-

Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Varkevisser, R., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11535-11548. [Link]

-

SPPS for N Methylated Peptides. (2023, November 15). Reddit. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 55-78. [Link]

-

Behrendt, R., Huber, S., Marti, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]

-

Sharma, G., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(45), 9152-9160. [Link]

-

Cavelier, F., & Vivès, E. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(16), 1541-1563. [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

-

de Figueiredo, R. M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(10), 2136-2150. [Link]

-

Chatterjee, J. (2007). Synthesis and Conformational Study of N-Methylated Cyclic Peptides. [Link]

-

Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(2), 715-721. [Link]

-

Varkevisser, R., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 27(45), 11535-11548. [Link]

-

Maini, R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(6), 1629-1638. [Link]

-

N-Methyl Amino Acids Archives. (n.d.). AAPPTec. Retrieved January 25, 2026, from [Link]

-

Circular Dichroism Spectroscopy for Protein Structural Analysis. (2021, April 29). YouTube. [Link]

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. lifetein.com [lifetein.com]

- 6. nbinno.com [nbinno.com]

- 7. creative-peptides.com [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of N-Me-Asp(Otbu)-OH in Drug Discovery: A Technical Guide for the Senior Application Scientist

Abstract

The rational design of peptide-based therapeutics necessitates a sophisticated understanding of how chemical modifications can overcome inherent pharmacological liabilities such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone has emerged as a powerful strategy to address these challenges. This in-depth technical guide focuses on a specific, yet pivotal building block: N-α-Fmoc-N-methyl-L-aspartic acid β-tert-butyl ester, or N-Me-Asp(Otbu)-OH. We will dissect the unique chemical properties conferred by the N-methyl group on an aspartic acid residue, provide field-proven insights into its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explore its impact on the conformational dynamics and therapeutic potential of the final peptide. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile unnatural amino acid to engineer next-generation peptide therapeutics.

Introduction: The Rationale for N-Methylation in Peptide Drug Design

Peptides offer remarkable specificity and potency as therapeutic agents, yet their progression into orally bioavailable drugs is often hampered by rapid proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group, is a key chemical modification that profoundly alters a peptide's physicochemical properties to overcome these hurdles.[3]

The strategic incorporation of N-methylated amino acids offers several distinct advantages:

-

Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[3]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone. This can disrupt internal hydrogen bonding networks that "hide" hydrophobic residues, leading to an increase in passive diffusion across cell membranes.[3][4]

-

Conformational Control: The steric bulk of the methyl group restricts the rotation around the Cα-C bond, influencing the local peptide conformation. N-methylation is known to favor the cis-amide bond conformation, which can be a critical factor in pre-organizing a peptide into its bioactive conformation for optimal receptor binding.[4][5]

This compound is a particularly interesting building block as it combines the benefits of N-methylation with the functionality of an aspartic acid side chain. The carboxylic acid side chain, protected as a tert-butyl (Otbu) ester during synthesis, can serve as a key interaction point with a biological target, or be a site for further chemical modification.

The Unique Profile of this compound: A Chemist's Perspective

The Fmoc-N-Me-Asp(Otbu)-OH building block is designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[6] The Fmoc group provides temporary protection of the α-amino group, while the acid-labile Otbu group protects the side-chain carboxyl functionality.[7]

However, the presence of the N-methyl group introduces a significant synthetic challenge: steric hindrance. The secondary amine of an N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky methyl group can clash with the incoming activated carboxyl group, slowing down the coupling reaction. This can lead to incomplete couplings, resulting in deletion sequences and challenging purifications.[8]

Furthermore, the incorporation of any aspartic acid derivative, including this compound, raises concerns about aspartimide formation. This intramolecular cyclization side reaction is catalyzed by the piperidine used for Fmoc deprotection and can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products.[9][10] The sequence context, particularly the residue C-terminal to the Asp, plays a major role in the propensity for this side reaction.[9]

Experimental Protocols: A Self-Validating System for Success

The successful incorporation of this compound requires a carefully optimized protocol that addresses the dual challenges of sterically hindered coupling and potential aspartimide formation.

Recommended Coupling Strategy for Fmoc-N-Me-Asp(Otbu)-OH

Due to the steric hindrance, standard coupling conditions are often insufficient to achieve complete and rapid acylation. The use of highly efficient coupling reagents is paramount. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[11][12] These reagents form highly reactive activated esters that can overcome the steric barrier.

Herein, we provide a robust, field-tested protocol for the manual coupling of Fmoc-N-Me-Asp(Otbu)-OH.

Table 1: Reagents for Fmoc-N-Me-Asp(Otbu)-OH Coupling

| Reagent | Molar Equivalence (relative to resin loading) | Purpose |

| Fmoc-N-Me-Asp(Otbu)-OH | 3.0 - 5.0 | Amino acid building block |

| HATU | 2.9 - 4.9 | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | 6.0 - 10.0 | Base for activation |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Step-by-Step Coupling Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Asp(Otbu)-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C) with microwave assistance.[13]

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[14] Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. A chloranil test can be used to confirm the presence of a secondary amine.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10-15 minutes. This prevents the formation of deletion peptides in subsequent steps.

-

Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) before proceeding to the next coupling cycle.

Mitigating Aspartimide Formation

The risk of aspartimide formation is a critical consideration when synthesizing peptides containing Asp(Otbu).[15] While the N-methylation of the preceding residue can in some cases reduce the rate of this side reaction due to altered backbone conformation, it does not eliminate the risk, especially in sensitive sequences like -Asp-Gly- or -Asp-Asn-.[16]

Several strategies can be employed to suppress aspartimide formation:

-

Modified Deprotection Conditions: Adding a weak acid such as 0.1 M HOBt to the 20% piperidine in DMF deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.[16] However, HOBt is now commercially available wetted with water, which can be detrimental.[16]

-

Use of Bulky Side-Chain Protecting Groups: While we are focusing on the Otbu group, it is worth noting that more sterically hindered protecting groups like OMpe (3-methylpent-3-yl) or OBno have been developed to physically block the nucleophilic attack of the backbone amide.[15]

-

Backbone Protection: For extremely sensitive sequences, the use of a dipeptide containing a backbone protecting group on the residue C-terminal to the Asp, such as Fmoc-Asp(Otbu)-(Dmb)Gly-OH, can completely prevent aspartimide formation by temporarily converting the amide into a tertiary amine.[17]

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the Otbu group on the N-Me-Asp residue, must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).

The Otbu group is highly labile to TFA. However, the cleavage process generates reactive carbocations (e.g., tert-butyl cations) that can alkylate sensitive residues like Trp, Met, and Cys.[18] Therefore, a "cleavage cocktail" containing scavengers is essential.

Recommended General-Purpose Cleavage Cocktail (Reagent K): [7]

-

TFA (82.5%): The strong acid for cleavage.

-

Phenol (5%): Scavenger for carbocations.

-

Water (5%): Scavenger and helps to hydrolyze any ester linkages.

-

Thioanisole (5%): Scavenger, particularly for protecting Trp residues.

-

1,2-Ethanedithiol (EDT) (2.5%): Scavenger for protecting Cys residues.

Cleavage Protocol:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Impact on Peptide Structure and Function: From Theory to Practice

The introduction of N-Me-Asp has profound consequences for the resulting peptide's structure and, consequently, its biological activity.

Conformational Consequences

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of N-methylated peptides in solution.[19] The N-methyl group restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively reducing the conformational flexibility of the peptide chain.[6] This pre-organization can lower the entropic penalty of binding to a target receptor, potentially leading to higher affinity. Furthermore, the preference for a cis-amide bond can induce specific turn structures that may be crucial for bioactivity.[5]

Case Studies and Therapeutic Applications

While specific, publicly available case studies detailing the use of this compound in late-stage clinical candidates are limited, the broader strategy of N-methylation is widely employed in the development of peptide therapeutics. For example, the immunosuppressant drug cyclosporine A contains seven N-methylated amino acids, which are critical for its oral bioavailability and biological activity.[4] The principles learned from such molecules are directly applicable to peptides incorporating N-Me-Asp. The introduction of this residue is a rational design element in programs aimed at developing orally bioavailable peptide drugs targeting intracellular protein-protein interactions.

Conclusion and Future Outlook

Fmoc-N-Me-Asp(Otbu)-OH is a valuable, albeit challenging, building block for the modern peptide chemist. Its successful incorporation requires a departure from standard SPPS protocols, necessitating the use of high-efficiency coupling reagents and careful consideration of potential side reactions, most notably aspartimide formation. However, the rewards for mastering its use are significant. The ability to strategically introduce N-methylation at an aspartic acid residue provides a powerful tool to enhance the proteolytic stability and membrane permeability of peptide drug candidates. As the field of peptide therapeutics continues to tackle increasingly challenging targets, the rational application of enabling technologies like N-methylation, and the use of specialized building blocks like this compound, will be indispensable for success.

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. CEM Corporation. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith University. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer. [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Institutes of Health. [Link]

-

SYNTHESIS NOTES. Aapptec. [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

ChemInform Abstract: Synthesis and Activity of a Potent N-Methyl-D-aspartic Acid Agonist, trans-1-Aminocyclobutane-1,3-dicarboxylic Acid, and Related Phosphonic and Carboxylic Acids. ResearchGate. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

-

Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. ACS Publications. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

N-Methylation of peptides: a new perspective in medicinal chemistry. National Institutes of Health. [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. National Institutes of Health. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. National Institutes of Health. [Link]

-

Should My Peptide Be Methylated? LifeTein. [Link]

-

Coupling Reagents. Aapptec. [Link]

-

N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]

-

Cleavage Cocktails; Reagent K. Aapptec. [Link]

-

Role of d-Aspartic Acid and N-Methyl-d-Aspartic Acid in the Regulation of Prolactin Release. Endocrine Society. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature. [Link]

-

Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

-

Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. National Institutes of Health. [Link]

-

N-Methyl-D-Aspartate receptor antagonist treatment in traumatic brain injury: a systematic review of the clinical studies. National Institutes of Health. [Link]

-

Coupling Reagents. ResearchGate. [Link]

-

Impact of Peptide Structure on Colonic Stability and Tissue Permeability. MDPI. [Link]

Sources

- 1. CN103159638A - Synthesis of N-methyl-D-aspartic acid - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]